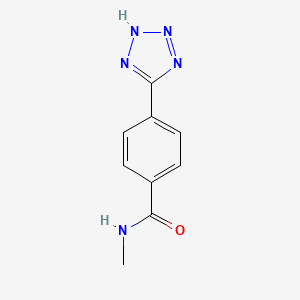

N-methyl-4-(2H-tetrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of an appropriate benzamide derivative with a tetrazole precursor. One common method involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . The reaction conditions often include the use of catalysts such as zinc salts or L-proline to enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . These methods aim to achieve high yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.

Reduction: Can be reduced using reducing agents to form amine derivatives.

Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides and aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted tetrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Antimicrobial Properties

N-methyl-4-(2H-tetrazol-5-yl)benzamide exhibits significant antimicrobial activity. Research indicates that tetrazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The compound's mechanism of action may involve strong interactions with biological macromolecules, facilitated by hydrogen bonding and π-stacking interactions due to the planar structure of tetrazoles .

Antitumor Activity

The compound has also shown promise in antitumor applications. Tetrazole derivatives are recognized for their potential to act against cancer cells. For instance, studies have demonstrated that certain tetrazole-based compounds exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. The ability of tetrazoles to modulate inflammatory pathways positions them as candidates for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

- Antimicrobial Activity : In vitro studies have shown that derivatives with similar structures exhibit varying degrees of antimicrobial activity against pathogens such as Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating potent effects compared to standard antibiotics .

- Antitumor Studies : Investigations into the cytotoxic effects of tetrazole derivatives on cancer cell lines have revealed promising results, highlighting their potential as novel anticancer agents .

- Pharmacological Profiles : The pharmacological profiles of these compounds suggest that they may serve as effective alternatives or adjuncts in treating infections and tumors due to their unique mechanisms of action and favorable bioavailability .

Mechanism of Action

The mechanism of action of N-methyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as lowering blood pressure or modulating immune responses .

Comparison with Similar Compounds

Similar Compounds

Losartan: An angiotensin II antagonist used to treat hypertension.

Pentylene tetrazole: Used in models for anxiety and as a convulsant.

Tetrazolo quinoline: Investigated for its anti-inflammatory and antibacterial properties.

Uniqueness

N-methyl-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its high thermal stability make it particularly valuable in industrial applications .

Biological Activity

N-methyl-4-(2H-tetrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its bioisosteric properties that can mimic carboxylic acids. This structural similarity enhances its ability to interact with biological targets, making it a valuable candidate in drug design.

2. Biological Activity Overview

The compound exhibits a range of biological activities:

Antimicrobial Activity : Tetrazole derivatives, including this compound, have shown antibacterial and antifungal properties. Studies indicate that tetrazoles can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects : The compound has been explored for its potential as an anti-inflammatory agent. Research indicates that tetrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like asthma and other inflammatory diseases .

Antitumor Activity : Some studies suggest that tetrazole-containing compounds may exhibit antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The tetrazole moiety can act as a competitive inhibitor by mimicking natural substrates, allowing it to bind to enzyme active sites. This mechanism has been observed in various enzyme systems relevant to metabolic and signaling pathways .

- Receptor Antagonism : The compound has been studied as an antagonist for G protein-coupled receptors (GPCRs), which play critical roles in cellular communication and inflammation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several bacterial strains using the disc diffusion method. The results indicated significant zones of inhibition, particularly against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

- Inflammation Models : In vitro studies using human neutrophils demonstrated that this compound could effectively reduce the migration of these cells in response to inflammatory stimuli, highlighting its anti-inflammatory properties .

Data Table: Biological Activities of this compound

| Activity Type | Target Organisms/Pathways | Effect Observed |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition |

| Anti-inflammatory | Human neutrophils | Reduced migration in response to stimuli |

| Antitumor | Various cancer cell lines | Induction of apoptosis |

5. Conclusion

This compound represents a promising lead compound in medicinal chemistry with multifaceted biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. Its structural characteristics facilitate interactions with various biological targets, making it a subject of ongoing research for therapeutic applications.

Properties

CAS No. |

651769-09-4 |

|---|---|

Molecular Formula |

C9H9N5O |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-methyl-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C9H9N5O/c1-10-9(15)7-4-2-6(3-5-7)8-11-13-14-12-8/h2-5H,1H3,(H,10,15)(H,11,12,13,14) |

InChI Key |

GOXWNWUAIPLPSQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=NNN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.